Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate)

Description

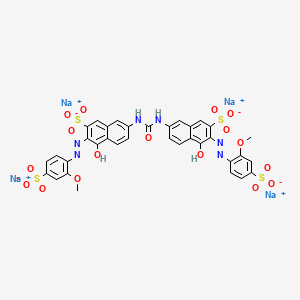

Chemical Structure and Key Properties Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) is a polyaromatic azo compound with a complex structure featuring:

- A central carbonyl-diimine bridge linking two naphthalene moieties.

- Two azo (-N=N-) groups attached to substituted phenyl rings (2-methoxy-4-sulphonatophenyl).

- Four sodium counterions balancing the sulphonate (-SO₃⁻) groups.

Its molecular formula is C₃₅H₂₈N₆O₁₅S₄·4[C₅H₁₃NO₂], and its molecular weight is 1,377.54 g/mol . Key physicochemical properties include:

- Hydrogen Bond Donors/Acceptors: 16 donors and 31 acceptors.

- Topological Polar Surface Area (TPSA): 557 Ų .

- Solubility: High water solubility due to multiple sulphonate groups.

This compound is structurally optimized for applications in dye chemistry, pharmaceutical intermediates, or as a chelating agent due to its conjugated π-system and ionic nature .

Properties

CAS No. |

56878-32-1 |

|---|---|

Molecular Formula |

C35H24N6Na4O17S4 |

Molecular Weight |

1020.8 g/mol |

IUPAC Name |

tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxy-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methoxy-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C35H28N6O17S4.4Na/c1-57-27-15-21(59(45,46)47)5-9-25(27)38-40-31-29(61(51,52)53)13-17-11-19(3-7-23(17)33(31)42)36-35(44)37-20-4-8-24-18(12-20)14-30(62(54,55)56)32(34(24)43)41-39-26-10-6-22(60(48,49)50)16-28(26)58-2;;;;/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |

InChI Key |

LEWUDGVXJFXTRY-UHFFFAOYSA-J |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of 2-Methoxy-4-Sulphonatoaniline

The synthesis begins with the diazotization of 2-methoxy-4-sulphonatoaniline. In acidic media (HCl, 0–5°C), sodium nitrite ($$ \text{NaNO}_2 $$) reacts with the aniline derivative to form a diazonium salt. This intermediate is highly reactive and prone to decomposition, necessitating low temperatures and immediate use in subsequent steps.

Key parameters :

Coupling with 4-Hydroxy-2-Sulphonatonaphthalene

The diazonium salt is coupled with 4-hydroxy-2-sulphonatonaphthalene under acidic conditions (pH 4–6). The hydroxyl group on the naphthalene derivative acts as an electron-donating group, directing the azo linkage to the para position relative to the sulfonate group.

Reaction mechanism :

- Electrophilic attack of the diazonium ion on the naphthalene ring.

- Deprotonation to form the azo bond ($$-\text{N}=\text{N}-$$).

Yield optimization :

Formation of the Carbonyldiimino Bridge

The bis-azo intermediate undergoes condensation with phosgene ($$ \text{COCl}_2 $$) or its safer equivalent, triphosgene, to form the carbonyldiimino ($$-\text{NH}-\text{CO}-\text{NH}-$$) bridge. This step requires anhydrous conditions to avoid hydrolysis of the carbonyl group.

Alternative reagents :

- Urea : Forms the bridge via thermal decomposition but requires higher temperatures (120–150°C).

- Carbonyldiimidazole : Offers milder conditions (room temperature, polar aprotic solvents) but increases cost.

Challenges :

- Steric hindrance from bulky naphthalene groups slows condensation.

- Competing side reactions (e.g., over-sulfonation) necessitate strict stoichiometric control.

Catalytic Synthesis Using Transition Metals

Copper-Palladium Bimetallic Catalysis

Recent advances employ copper(II) acetate and palladium(II) chloride under solvent-free conditions to catalyze the oxidative coupling of aniline derivatives. This method bypasses traditional diazotization, directly forming azo bonds via a radical mechanism.

Reaction conditions :

- Catalyst loading : 5 mol% Cu(OAc)₂, 1 mol% PdCl₂.

- Oxidant : Molecular oxygen ($$ \text{O}_2 $$) for sustainable oxidation.

Advantages :

Limitations :

Photocatalytic Azo Bond Formation

Visible-light-driven catalysis using carbon quantum dot (CQD)-modified ZnIn₂S₄ nanocomposites enables azo bond formation at ambient conditions. The process involves:

- Photoexcitation of ZnIn₂S₄ to generate electron-hole pairs.

- Electron transfer to CQDs, reducing nitro groups to azo linkages.

Key parameters :

Sulfonation Strategies and Optimization

Pre-Sulfonation of Starting Materials

To avoid side reactions during azo coupling, 2-methoxy-4-sulphonatoaniline and 4-hydroxy-2-sulphonatonaphthalene are synthesized separately via sulfonation:

Sulfonation of aniline :

- Reagent : Oleum ($$ \text{H}2\text{SO}4 \cdot \text{SO}_3 $$) at 80°C for 3 hours.

- Sulfonation degree : Controlled by stoichiometry (1:1.2 aniline:oleum).

Sulfonation of naphthalene :

Post-Sulfonation of the Bis-Azo Intermediate

Direct sulfonation of the coupled product is less common due to the instability of azo groups under harsh acidic conditions. However, selective sulfonation can be achieved using:

- Chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) : Mild conditions (0°C, 2 hours) for targeted sulfonation.

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry to enhance heat/mass transfer and reduce reaction times:

Chromatographic Purification

Ion-exchange chromatography isolates the tetrasodium salt from unreacted sulfonic acids and inorganic by-products:

Analytical Characterization

Spectroscopic Confirmation

X-ray Diffraction (XRD)

Single-crystal XRD reveals planar geometry around the azo bonds and tetrahedral coordination of sodium ions with sulfonate groups.

Chemical Reactions Analysis

Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions :

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.

Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) has several scientific research applications :

Chemistry: It is used as a pH indicator and in various analytical techniques.

Biology: The compound is employed in staining procedures for biological specimens.

Industry: Apart from its use as a dye, it is also utilized in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) involves its interaction with various molecular targets . The compound can bind to proteins and other macromolecules, forming soluble complexes. This binding is primarily driven by electrostatic interactions and hydrogen bonding . The pathways involved include the formation of azo bonds and the stabilization of the dye-protein complex.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison

Key Findings :

- Substituent Effects: Methoxy groups (target compound) improve electron-donating capacity compared to methyl groups . Acetylamino substituents (e.g., ) introduce steric bulk, reducing aggregation in aqueous solutions but increasing molecular weight.

- Ionic Character :

Table 2: Performance-Based Comparison

Key Findings :

- Azo Group Stability :

- Environmental Impact: Sulphonated derivatives (target, ) are less toxic than non-ionic azo dyes but require wastewater treatment for sulphonate removal .

Research and Industrial Relevance

- Synthetic Challenges : The target compound’s synthesis involves multiple azo-coupling and sulphonation steps, requiring precise pH control .

- Regulatory Status: Listed in the Toxics Release Inventory (TRI) under EPA guidelines, with revisions noted for similar compounds (e.g., manganese/zinc analogues) .

- Future Directions: Hybrid derivatives (e.g., combining acetylamino and methoxy groups) are under exploration for biomedical imaging .

Biological Activity

Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate), commonly known as C.I. Acid Red 92, is an azo dye with a complex structure that includes sulfonate groups and naphthalene moieties. Its chemical formula is and it has a molecular weight of approximately 988.82 g/mol. This compound is widely used in various industries, particularly textiles and food coloring, but its biological activity raises significant concerns regarding toxicity and safety.

Chemical Structure and Properties

The compound features:

- Two naphthalene sulfonate groups linked by a carbonyldiimino bridge.

- Sulfonate groups enhance water solubility, making it suitable for various applications.

| Property | Value |

|---|---|

| Chemical Formula | C35H24N6Na4O15S4 |

| Molecular Weight | 988.82 g/mol |

| Solubility | High due to sulfonate groups |

Toxicological Concerns

Research indicates that tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) exhibits biological activity that can be both beneficial and harmful depending on concentration levels. Notably:

- Metabolism to Carcinogenic Aromatic Amines : Azo dyes can be metabolized into aromatic amines, which are known carcinogens, raising concerns about their use in food and textiles .

- Potential Allergenic Responses : Certain individuals may exhibit allergic reactions upon exposure to azo dyes, necessitating careful monitoring in consumer products.

Studies on the interactions of this compound with biological systems reveal:

- Protein and Nucleic Acid Interactions : The compound can interact with proteins and nucleic acids, potentially altering cellular functions or inducing oxidative stress .

- Oxidative Stress Induction : Depending on the concentration, it may lead to oxidative damage within cells, which is linked to various health issues.

Case Studies

- Study on Toxicity : A study conducted on the effects of azo dyes indicated that high concentrations of tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) led to significant cytotoxicity in cultured human liver cells. The results suggested a dose-dependent relationship between exposure levels and cell viability.

- Allergic Reactions : Another study highlighted cases of contact dermatitis among textile workers exposed to this dye over prolonged periods. The findings pointed towards the need for regulatory measures to limit exposure in occupational settings.

Applications

Despite its potential risks, tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) continues to be utilized in various applications:

Q & A

Q. What methodologies are recommended for synthesizing and purifying this compound, and how can reaction conditions be optimized?

Answer: Synthesis involves coupling azo-dyes with naphthalene sulfonate derivatives under alkaline conditions. Key steps include:

- Diazotization : Use sodium nitrite in acidic media to prepare the diazonium salt from 2-methoxy-4-sulphonatoaniline.

- Coupling : React the diazonium salt with 4-hydroxy-3-aminonaphthalene-2-sulphonate under pH 9–10 to form the azo linkage .

- Purification : Dialysis or ion-exchange chromatography to remove unreacted sulfonates and salts. Optimize yield by controlling temperature (15–20°C) and stoichiometric ratios (1:1.2 for diazonium:coupling component) .

Q. What analytical techniques are critical for structural characterization of this compound?

Answer:

- UV-Vis Spectroscopy : Confirm π→π* transitions of the azo group (λmax ~450–550 nm) and assess conjugation effects from substituents .

- FT-IR : Identify sulfonate (S=O stretching at 1030–1230 cm⁻¹) and hydroxy groups (broad peak ~3400 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR in D₂O to resolve aromatic protons and confirm substituent positions. Deuterated solvents minimize interference from sulfonate counterions .

Q. How can researchers assess purity and batch consistency for this compound?

Answer:

- HPLC with UV Detection : Use a C18 column and gradient elution (water:methanol with 0.1% formic acid). Monitor purity via peak area (>98%) and retention time consistency .

- Elemental Analysis : Compare measured C, H, N, S content with theoretical values (based on molecular formula C₄₈H₂₈N₆O₂₀S₄Na₄) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- pH Stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C). Monitor sulfonate group hydrolysis via IC (ion chromatography) and azo bond cleavage via UV-Vis .

- Thermal Stability : Use TGA (thermogravimetric analysis) to identify decomposition thresholds (>200°C typical for sulfonated aromatics). Correlate with DSC endotherms .

Q. What interactions occur between this compound and metal ions (e.g., Cu²⁺, Fe³⁺), and how do they affect its optical properties?

Answer:

Q. What experimental designs are suitable for resolving contradictory data in photophysical property measurements?

Answer:

Q. How can computational methods complement experimental data for predicting reactivity or degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.